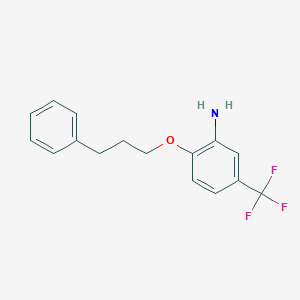

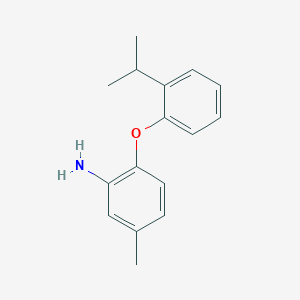

![molecular formula C19H17NO B3172527 2-([1,1'-联苯]-2-氧基)-4-甲基苯胺 CAS No. 946728-86-5](/img/structure/B3172527.png)

2-([1,1'-联苯]-2-氧基)-4-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

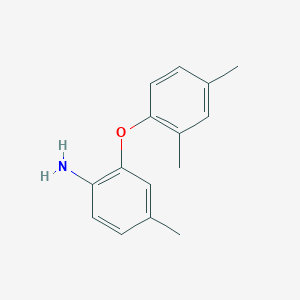

2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline, also known as 2-BOMA, is an organic molecule that has been widely studied for its potential applications in scientific research. It is a derivative of aniline, a compound that is used in a variety of industries, including pharmaceuticals, plastics, and dyes. 2-BOMA is an aromatic compound that can be synthesized in the laboratory and has been found to have a range of properties that make it useful in scientific research.

科学研究应用

有机合成中的催化

2-([1,1'-联苯]-2-氧基)-4-甲基苯胺衍生物因其在催化有机合成反应中的潜力而受到探索。例如,4-甲基苯胺的庞大二苯甲基衍生物已用于形成与 Pd(II)、Cu(II) 和 Co(II) 等金属的席夫碱配合物。这些配合物在铃木偶联反应和仲醇的氧化中表现出作为催化剂的效率。通过各种光谱和分析技术完成的这些配体和配合物的结构表征,支撑了它们在这些重要的有机转化中的催化作用(Saxena & Murugavel, 2017)。

酪氨酸酶活性的抑制

联苯基化合物,包括与 2-([1,1'-联苯]-2-氧基)-4-甲基苯胺相关的化合物,已显示出作为酪氨酸酶抑制剂的有希望的结果。这对高血压和炎症等疾病的临床治疗至关重要。新型联苯酯衍生物的合成和结构解析揭示了显着的抗酪氨酸酶活性,可与曲酸等标准抑制剂相媲美。这些发现得到了晶体学和分子对接研究的支持,突出了这些化合物潜在的药用应用(Kwong et al., 2017)。

液晶材料的开发

新型液晶材料的开发研究也涉及 2-([1,1'-联苯]-2-氧基)-4-甲基苯胺的衍生物。具有特定结构特征(例如吡啶和联苯单元)的化合物的合成导致了高度透明聚酰亚胺的产生。这些材料表现出理想的热学、力学和光学性能,使其适用于电子和光子器件中的高级应用。对其溶解度、晶体结构和光学特性的探索提供了对下一代液晶材料设计的研究见解(Guan et al., 2015)。

分子结构和对接研究的探索

联苯衍生物(包括类似于 2-([1,1'-联苯]-2-氧基)-4-甲基苯胺的衍生物)的分子结构和对接研究已进行,以了解它们的生物活性潜力。这些研究涉及构象分析、量子描述符评估和分子间相互作用的调查。通过检查这些化合物的优化几何形状、光谱行为和化学反应性,研究人员可以深入了解它们的药理学应用和与生物靶标的相互作用机制(Mary et al., 2020)。

作用机制

Target of Action

Biphenyl derivatives have been found to inhibit pd-1/pd-l1, which are key immune checkpoints . These immune checkpoints play a crucial role in regulating the immune system’s response, making them a significant target in cancer immunotherapy .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (like pd-1/pd-l1) to block the immune checkpoints, thereby enhancing the immune system’s ability to attack cancer cells .

Biochemical Pathways

Related biphenyl compounds have been found to be involved in the protocatechuate (pca) 4,5-cleavage pathway or multiple 3-o-methylgallate (3mga) catabolic pathways . These pathways are involved in the degradation of lignin-derived aromatic compounds .

Pharmacokinetics

Biphenyl derivatives are known for their oral bioavailability, high tumor penetration, and better pharmacokinetic properties . These properties suggest that 2-([1,1’-Biphenyl]-2-yloxy)-4-methylaniline may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Based on the known action of related biphenyl derivatives, it can be inferred that the compound may enhance the immune system’s ability to attack cancer cells by blocking immune checkpoints .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.

属性

IUPAC Name |

4-methyl-2-(2-phenylphenoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-14-11-12-17(20)19(13-14)21-18-10-6-5-9-16(18)15-7-3-2-4-8-15/h2-13H,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHPKCODMBQJNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401242483 |

Source

|

| Record name | 2-([1,1′-Biphenyl]-2-yloxy)-4-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946728-86-5 |

Source

|

| Record name | 2-([1,1′-Biphenyl]-2-yloxy)-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946728-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-([1,1′-Biphenyl]-2-yloxy)-4-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

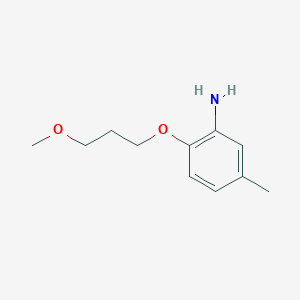

![2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine](/img/structure/B3172467.png)

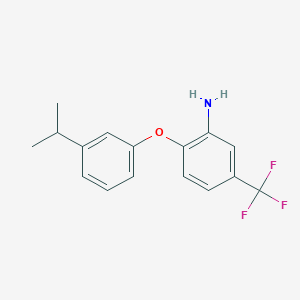

![5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172497.png)

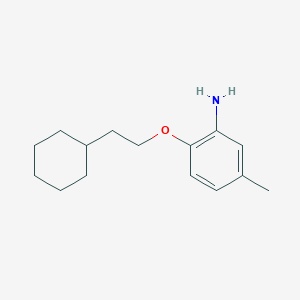

![N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3172508.png)

![N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172519.png)

![2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine](/img/structure/B3172541.png)